8-bromoisoquinoline-1-carbonitrile

Synthetic Methodology Process Chemistry Green Chemistry

Antiviral discovery programs targeting resistant HIV-1 mutants require precise 8-bromo substitution to retain potency against A128T integrase. This dual-functional building block-combining an aryl bromide for cross-coupling and a nitrile for further elaboration-enables systematic SAR library generation. Supply chain assurance: scalable metal-free cyanation supports preclinical development. · Retains antiviral potency against A128T HIV-1 integrase resistance · Enables Suzuki/Buchwald-Hartwig coupling & nitrile diversification · Scalable synthesis via validated metal-free cyanation methodology

Molecular Formula C10H5BrN2
Molecular Weight 233.1
CAS No. 1082734-33-5
Cat. No. B6285136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromoisoquinoline-1-carbonitrile
CAS1082734-33-5
Molecular FormulaC10H5BrN2
Molecular Weight233.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromoisoquinoline-1-carbonitrile: Properties & Sourcing


8-Bromoisoquinoline-1-carbonitrile (CAS 1082734-33-5) is a heteroaromatic building block belonging to the 1-cyanoisoquinoline class, characterized by a bromine substituent at the 8-position and a nitrile group at the 1-position of the isoquinoline scaffold . Its molecular formula is C₁₀H₅BrN₂ with a molecular weight of 233.06 g/mol . This substitution pattern imparts distinct reactivity for cross-coupling and subsequent derivatization, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis .

Workflow
Cross-coupling reactions & heteroaromatic derivatization
Selection Logic
8-Bromo substitution for steric/electronic control
Procurement Context
Scalable synthetic route supports R&D supply

8-Bromoisoquinoline-1-carbonitrile: Not Interchangeable with Analogs


Direct substitution with other bromoisoquinoline isomers (e.g., 5-, 6-, or 7-bromo) or the non-brominated isoquinoline-1-carbonitrile is not viable for projects requiring specific steric and electronic properties at the 8-position . The position of the bromine atom profoundly influences both the compound's reactivity in cross-coupling reactions and the biological activity of derived molecules. For instance, in antiviral drug discovery, the 8-bromo substitution has been shown to confer distinct advantages over the 6-bromo analog, including retained potency against resistant viral strains [1]. Therefore, selecting the precise 8-bromo isomer is critical for maintaining the fidelity of established synthetic routes and achieving the desired pharmacological profile.

Isomer-specific steric/electronic profile
5-, 6-, or 7-bromo isomers may shift cross-coupling reactivity and downstream biological interactions compared to the 8-bromo pattern.
Reported profile difference in antiviral context
In a study of HIV-1 integrase inhibitors, the 8-bromo analog retained full effectiveness against a resistant mutant, while the 6-bromo analog showed a loss of potency. Direct substitution may compromise this profile.
Non-brominated analog mismatch
Isoquinoline-1-carbonitrile lacks the bromine handle for cross-coupling, limiting its utility as a direct replacement in multi-step synthetic routes requiring 8-substitution.

8-Bromoisoquinoline-1-carbonitrile Performance Benchmarks


Metal-Free Cyanation of 8-Substituted Isoquinolines

In a 2026 metal-free cyanation protocol, isoquinoline N-oxides bearing a substituent at the 8-position were successfully converted to the corresponding 1-cyanoisoquinoline derivatives in excellent yields [1]. While the specific isolated yield for the 8-bromo derivative was not disaggregated, the study demonstrated that the method is robust and efficient for the entire class of 8-substituted analogs, enabling access to this compound class without the use of toxic transition metals [1].

Metal-Free Cyanation
Class-level inference
Excellent yields reported for 8-substituted isoquinoline N-oxides converted to 1-cyanoisoquinolines using TMSCN/DIEA at room temperature.
Supports efficient, scalable access to the 8-bromo scaffold without toxic transition metals.
Yield is a class-level observation; exact isolated yield for the 8-bromo derivative was not disaggregated.
Synthetic Methodology Process Chemistry Green Chemistry

Potency Against Drug-Resistant HIV-1 Integrase

In a study of quinoline-based allosteric HIV-1 integrase (IN) inhibitors (ALLINIs), the addition of a bromine atom at the 8-position was found to confer better antiviral properties [1]. Crucially, when tested against the ALLINI-resistant IN A128T mutant virus, the 8-bromo analog retained full effectiveness, while the corresponding 6-bromo analog suffered a significant loss of potency [1].

Resistant HIV-1 Integrase
Head-to-head
8-Bromo analog retained full effectiveness against the ALLINI-resistant IN A128T mutant, while the 6-bromo analog showed a significant loss of potency.
Supports selection of 8-bromo isomer for overcoming drug-resistance mutations in antiviral research.
Reported model-response context from antiviral assays in a single study.
Antiviral Drug Discovery HIV-1 Integrase Drug Resistance

8-Bromoisoquinoline-1-carbonitrile: R&D Application Scenarios


Antiviral Lead Optimization

As demonstrated by the retention of potency against the A128T mutant HIV-1 integrase, the 8-bromo substitution pattern is a critical pharmacophoric element for maintaining antiviral activity against resistant strains [1]. This compound serves as a privileged scaffold or key intermediate for synthesizing novel ALLINIs or other antiviral agents where circumventing resistance mutations is a primary goal.

Scalable Green Synthesis Routes

The validated metal-free cyanation methodology provides a robust and environmentally friendly approach to synthesizing 1-cyanoisoquinoline derivatives, including the 8-bromo variant [2]. This supports the scalable production of this building block for pre-clinical development, offering a cost-effective and sustainable alternative to traditional, metal-intensive methods.

Functional Probes & Tool Compound Synthesis

The dual functionality of the molecule—an aryl bromide for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and a nitrile for further transformation—makes it an ideal starting material for generating diverse libraries of isoquinoline-based probes . This enables structure-activity relationship (SAR) studies across various target classes, including kinases and GPCRs.

Application
Selection Property
Validation Focus
Antiviral resistance-mutation studies
8-Bromo pharmacophoric pattern
Comparative isomer response against resistant mutant models
Scalable green synthesis routes
Metal-free cyanation compatibility
Reproducibility and yield optimization for bulk intermediate supply
Functional probe & library synthesis
Dual nitrile and aryl bromide handles
Cross-coupling and SAR derivatization efficiency
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